molecular formula C15H24N2O2 B2812263 tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate CAS No. 159025-91-9

tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate

Cat. No.: B2812263
CAS No.: 159025-91-9
M. Wt: 264.369
InChI Key: PNIGNRWZWINHFQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-amino-1-phenylbutan-2-yl)carbamate: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound is characterized by the presence of a tert-butyl carbamate group attached to a 4-amino-1-phenylbutan-2-yl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Reduction of intermediates to form the desired amine.

    Esterification: Formation of the ester group.

    Protection: Protection of the amino group using tert-butyl carbamate.

    Condensation: Final condensation to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules. It is also used in the development of enzyme inhibitors and other biologically relevant compounds .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .

Industry: The compound finds applications in the chemical industry as a reagent for the synthesis of specialty chemicals and materials. It is also used in the development of catalysts and other industrially relevant compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(4-amino-1-phenylbutan-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIGNRWZWINHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159025-91-9
Record name tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate
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